9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
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Overview
Description
“9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride” is a chemical compound with the CAS Number: 2089277-29-0 . It has a molecular weight of 229.71 . The IUPAC name for this compound is 9-methoxy-2,3,4,5-tetrahydrobenzo [b]oxepin-5-amine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2.ClH/c1-13-10-6-2-4-8-9 (12)5-3-7-14-11 (8)10;/h2,4,6,9H,3,5,7,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.
Scientific Research Applications
Synthesis and Biological Activity
Synthetic Routes and Reactivity
The synthesis of derivatives similar to "9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride" has been extensively studied. For instance, derivatives of tetrahydrobenzoxazepine, bearing electron-withdrawing groups, have been synthesized and found to exhibit anticancer activity against breast cancer cells. This highlights the compound's utility as a scaffold for developing novel anticancer agents (Díaz-Gavilán et al., 2004).
Antimalarial, Antifungal, and Cytotoxic Activities
Compounds structurally related to "this compound" have been isolated from natural sources and shown to possess significant antimalarial, antifungal, and cytotoxic activities. This underscores the potential of such compounds in developing new treatments for infectious and neoplastic diseases (Kornsakulkarn et al., 2010).
Neurological Applications
Another study focused on derivatives of the tetrahydrobenzazepine class as NMDA receptor antagonists, which are important for neurological research and could potentially be used in treating neurodegenerative diseases. The research outlines the synthesis and evaluation of these compounds, demonstrating their potential in neuroscience research (Tewes et al., 2010).
Chemical Transformations and New Methodologies
The study of the chemical reactivity and transformations of tetrahydrobenzoxazepine derivatives under various conditions contributes to the development of new synthetic methodologies. This is crucial for creating pharmacologically active heterocyclic scaffolds and advancing the field of medicinal chemistry (Calder et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
9-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-6-2-4-8-9(12)5-3-7-14-11(8)10;/h2,4,6,9H,3,5,7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBSYXIQRKMWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCCC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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